![molecular formula C14H18N2O3S B12118279 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3-methylpyrazole](/img/structure/B12118279.png)
1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3-methylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3-methylpyrazole is an organic compound with the molecular formula C15H20N2O3S It is characterized by the presence of a pyrazole ring substituted with an ethoxy group, two methyl groups, and a sulfonyl group attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3-methylpyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride.
Reaction with Pyrazole: The sulfonyl chloride is then reacted with 3-methylpyrazole in the presence of a base such as triethylamine to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Analyse Chemischer Reaktionen
1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3-methylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfoxide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and varying temperatures and pressures depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3-methylpyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3-methylpyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The pyrazole ring can also interact with various biological receptors, leading to a range of biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-3-methylpyrazole can be compared with other similar compounds, such as:
1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylbenzimidazole: This compound has a benzimidazole ring instead of a pyrazole ring, leading to different chemical and biological properties.
1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine:
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H18N2O3S |
|---|---|
Molekulargewicht |
294.37 g/mol |
IUPAC-Name |
1-(2-ethoxy-4,5-dimethylphenyl)sulfonyl-3-methylpyrazole |
InChI |
InChI=1S/C14H18N2O3S/c1-5-19-13-8-10(2)11(3)9-14(13)20(17,18)16-7-6-12(4)15-16/h6-9H,5H2,1-4H3 |
InChI-Schlüssel |
HIOOTKATZCYPDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C=CC(=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


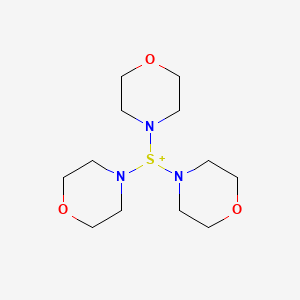

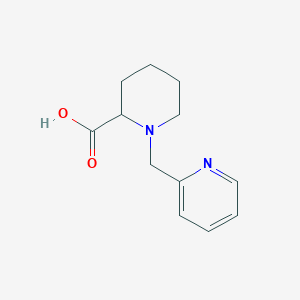
![Methyl 3-fluoro-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B12118217.png)

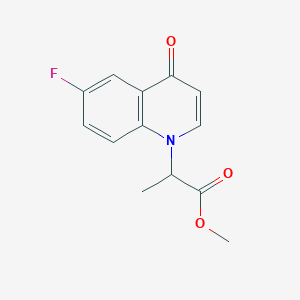

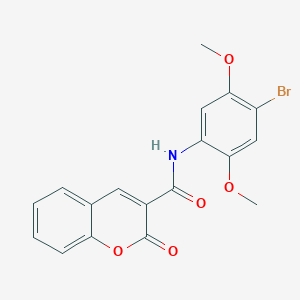
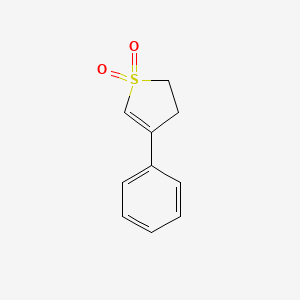
![5-Hydroxy-2-[4-(2-methoxy-phenyl)-piperazin-1-ylmethyl]-pyran-4-one](/img/structure/B12118272.png)
![2-Bromobicyclo[2.2.1]heptan-1-amine](/img/structure/B12118273.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B12118281.png)

